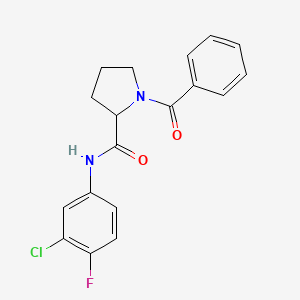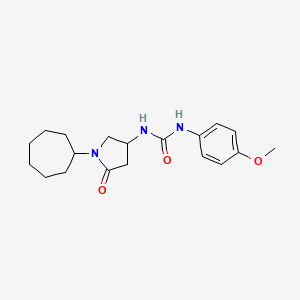
1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide, also known as BCFP, is a synthetic compound that belongs to the class of proline-based inhibitors. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the substrate from binding to the enzyme, thereby inhibiting the enzyme's activity. 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has been shown to be a reversible inhibitor, meaning that it can bind and unbind from the enzyme's active site.
Biochemical and Physiological Effects:
1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and interleukin-1β converting enzyme (ICE). 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has also been shown to have anti-inflammatory effects in vivo, reducing inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide in lab experiments is its specificity for certain enzymes. 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has been shown to selectively inhibit the activity of certain enzymes, making it useful for studying the role of these enzymes in various physiological processes. However, one limitation of using 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide. One direction is to further study its potential use in the treatment of inflammatory diseases. Another direction is to investigate its potential use as a tool for studying the role of specific enzymes in various physiological processes. Additionally, further research is needed to optimize the synthesis of 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide and improve its solubility in water.
Méthodes De Synthèse
The synthesis of 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form 3-chloro-4-fluorobenzoyl chloride. This intermediate is then reacted with proline to form 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide. The yield of this reaction is typically around 50%, with a purity of over 95%.
Applications De Recherche Scientifique
1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has been studied extensively for its potential use in scientific research. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various physiological processes. 1-benzoyl-N-(3-chloro-4-fluorophenyl)prolinamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-benzoyl-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-14-11-13(8-9-15(14)20)21-17(23)16-7-4-10-22(16)18(24)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,16H,4,7,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBKJWMRGQRKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1-(phenylcarbonyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B6119741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6119749.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)

![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)
![N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6119792.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)
![7-cyclopentylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119809.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)
![1-(cyclobutylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6119825.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
